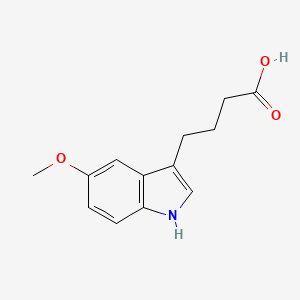

5-Methoxyindole-3-butyric acid

説明

5-Methoxyindole-3-butyric acid is a compound with the CAS Number 83696-90-6 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 4-(5-methoxy-1H-indol-3-yl)butanoic acid . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Methoxyindole-3-butyric acid, has been a subject of research. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .Molecular Structure Analysis

The InChI code for 5-Methoxyindole-3-butyric acid is 1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

5-Methoxyindole-3-butyric acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 233.27 . The storage temperature for this compound is 2-8°C .科学的研究の応用

Chemical Properties

“5-Methoxyindole-3-butyric acid” is a compound with the molecular formula C13H15NO3 . It is a pale-yellow to yellow-brown solid with a melting point between 145.0-152.0°C . It is typically stored at temperatures between 2-8°C .

Synthesis of Indole Derivatives

This compound plays a crucial role in the synthesis of indole derivatives . Two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . The structural properties of the synthetic products were confirmed by FT-IR, 1H NMR, and elemental analysis .

Inhibitory Effects

The synthesized indole derivatives have been found to exhibit inhibitory effects . These compounds can be used as inhibitors, as predicted by quantum treatment .

Biological Activity

Indole compounds, including derivatives of 5-Methoxyindole-3-butyric acid, are known for their remarkable biological activity . They can be used as enzyme inhibitors and receptor antagonists , and have anti-inflammatory and anti-swelling tumor properties .

Physiological Processes

Indole derivatives also have pronounced effects in many physiological processes . This has led to a growing interest in these compounds and the development of a large number of indole-based compounds with novel structures and action mechanisms .

Bioorganic Materials

Indole derivatives can be used in the areas of bioorganic materials . They have potential applications in the development of new materials with unique properties .

Electromaterials

Indole derivatives are also used in the field of electromaterials . They can contribute to the development of new electronic devices and systems .

Optomaterials

In the field of optomaterials, indole derivatives have found applications . They can be used in the development of materials with unique optical properties .

Safety and Hazards

The safety information for 5-Methoxyindole-3-butyric acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

5-Methoxyindole-3-butyric acid, a derivative of indole, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 5-Methoxyindole-3-butyric acid involves its interaction with its targets, leading to various changes. For instance, 5-methoxyindole metabolites of L-tryptophan represent a new class of compounds that control COX-2 expression at the transcriptional level .

Biochemical Pathways

5-Methoxyindole-3-butyric acid affects various biochemical pathways. For example, it is involved in the control of COX-2 expression, inflammation, and tumorigenesis . COX-2 overexpression promotes inflammation and tumorigenesis, and 5-methoxyindole metabolites of L-tryptophan, such as 5-Methoxyindole-3-butyric acid, help control this overexpression .

Result of Action

The molecular and cellular effects of 5-Methoxyindole-3-butyric acid’s action are diverse, given its wide range of biological activities. For instance, it has been found to inhibit COX-2 transcriptional activation induced by various proinflammatory and mitogenic factors . This inhibition can block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .

特性

IUPAC Name |

4-(5-methoxy-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTWRCWBDXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459843 | |

| Record name | 5-Methoxyindole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83696-90-6 | |

| Record name | 5-Methoxyindole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

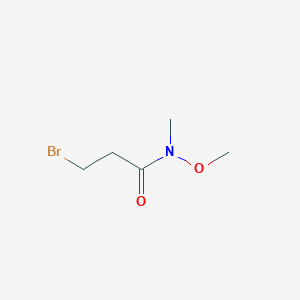

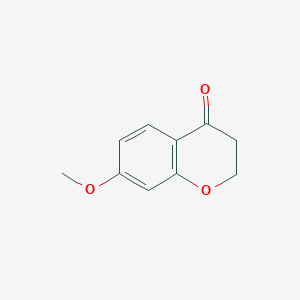

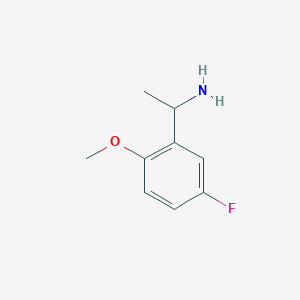

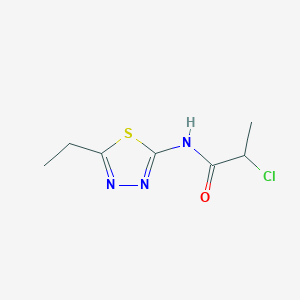

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

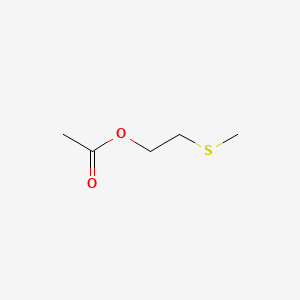

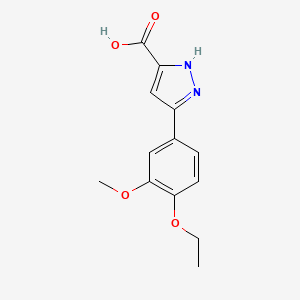

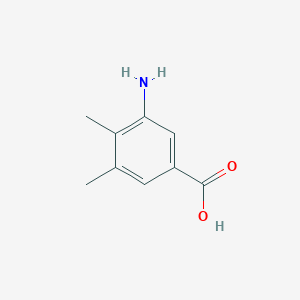

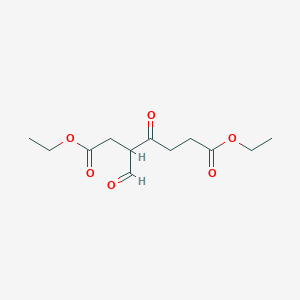

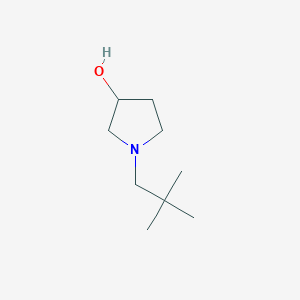

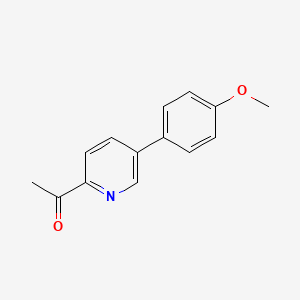

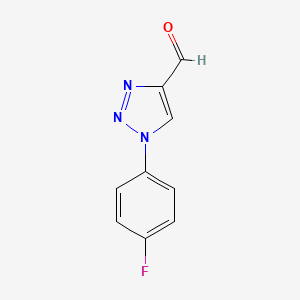

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)